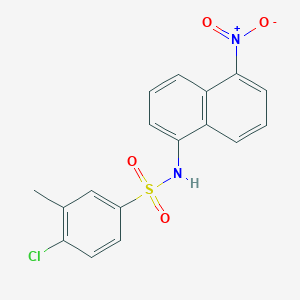![molecular formula C23H18ClNO B4084613 12-(4-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4084613.png)
12-(4-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core acridine structure, followed by the addition of the chlorophenyl group and the reduction to form the tetrahydrobenzo[a]acridin-11(7H)-one structure. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the acridine and phenyl groups), a chlorine atom (from the chlorophenyl group), and a ketone functional group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would typically be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, and the ketone group could undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a chlorine atom would likely make the compound relatively nonpolar and insoluble in water .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
12-(4-chlorophenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO/c24-16-11-8-15(9-12-16)21-22-17-5-2-1-4-14(17)10-13-19(22)25-18-6-3-7-20(26)23(18)21/h1-2,4-5,8-13,21,25H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDFXBBCSKRGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B4084535.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4084543.png)

![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4084558.png)



![5-bromo-8-[(1-carboxyethyl)thio]-1-naphthoic acid](/img/structure/B4084585.png)
![ethyl 2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanoate](/img/structure/B4084589.png)
![4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-propylbenzenecarboximidamide](/img/structure/B4084592.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4084599.png)
![2-[(4-methylphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole](/img/structure/B4084603.png)
![N-[4-(benzoylamino)-3-methoxyphenyl]-4-nitrobenzamide](/img/structure/B4084621.png)
![3-(2-chloro-4-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B4084636.png)